
2,3-Dibromo-6-methyl-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-6-methyl-5-nitropyridine is a chemical compound with the CAS Number: 856834-12-3 . It has a molecular weight of 295.92 . It is usually available in powder form .
Synthesis Analysis
The synthesis of nitropyridines, such as this compound, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C6H4Br2N2O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3 . This code provides a unique identifier for the molecular structure of the compound.
Chemical Reactions Analysis
2-Amino-3,5-dibromo-6-methylpyridine may be used to synthesize 1-[[3,5-dibromo-6-methyl-2-pyridinyl)imino]-methylenyl]-2-naphthalenol and 3,5-dibromo-6-methyl-2-pyridone .
Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 295.92 .
Aplicaciones Científicas De Investigación
Programmable Molecular Diode
One application involves the use of molecular structures for charge-induced conformational changes, serving as programmable molecular diodes. These diodes exhibit rectifying behavior and can be operated with an external field, suggesting their use in memory devices or nano-actuators (Derosa, Guda, & Seminario, 2003).
Quantum Chemical and Spectroscopic Investigations
Quantum chemical calculations and spectroscopic investigations on related nitropyridine compounds have been conducted to understand their molecular structure and vibrational frequencies. This research provides insights into their energy, molecular stability, and intramolecular charge transfer, which are critical for developing materials with specific optical properties (Sivaprakash, Prakash, Mohan, & Jose, 2019).
Vibrational Spectroscopic Studies
Vibrational spectroscopy, combined with theoretical simulations, has been used to analyze the molecular stability and bond strength of similar nitropyridine compounds. These studies contribute to our understanding of the compound's reactivity and potential applications in material science (Karnan, Balachandran, & Murugan, 2012).
Nonlinear Optical Properties
Research on the crystal engineering of nitropyridine compounds for enhanced quadratic nonlinear optical properties suggests their potential use in optical materials. Combining mineral and organic components aims to create materials that combine structural flexibility with high optical polarizability (Masse & Zyss, 1991).
Coordination Polymers and Magnetism
The synthesis and analysis of coordination polymers using nitropyridine derivatives have been explored for their thermodynamic relations and magnetism. These studies contribute to the field of materials chemistry, particularly in designing compounds with specific magnetic properties (Neumann et al., 2018).
Synthesis and Reaction Studies
Investigations into the synthesis and reaction mechanisms of nitropyridine derivatives provide valuable insights into their chemical behavior, which is crucial for developing new synthetic methods and materials (Tohda et al., 1990).
Mecanismo De Acción
Target of Action
Nitropyridines, a class of compounds to which 2,3-dibromo-6-methyl-5-nitropyridine belongs, are known to interact with various biological targets .
Mode of Action
Nitropyridines are known to undergo reactions with n2o5 in an organic solvent to form the n-nitropyridinium ion .
Biochemical Pathways
Nitropyridines are known to be involved in various chemical reactions, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (29592) and physical form (powder) suggest that it may have certain bioavailability characteristics .
Result of Action
Nitropyridines are known to undergo various chemical reactions, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature (room temperature) and physical form (powder) may affect its stability . Additionally, the compound’s interaction with other substances in its environment may influence its action and efficacy .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Direcciones Futuras
While specific future directions for 2,3-Dibromo-6-methyl-5-nitropyridine are not mentioned in the retrieved papers, the compound’s potential for use in various chemical processes and organic synthesis suggests that it could have applications in the development of new chemical reactions and compounds .
Propiedades
IUPAC Name |
2,3-dibromo-6-methyl-5-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSNSLLGYJIJSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1[N+](=O)[O-])Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
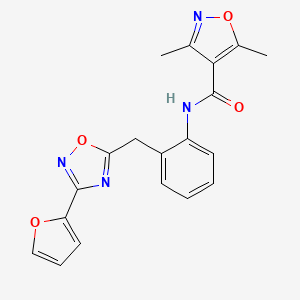
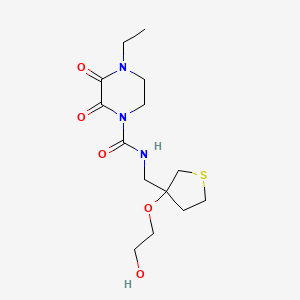
![Methyl 2-methoxy-4-((3as,4s,6s,7ar)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate](/img/structure/B2847574.png)
![1-[(2-bromophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B2847576.png)
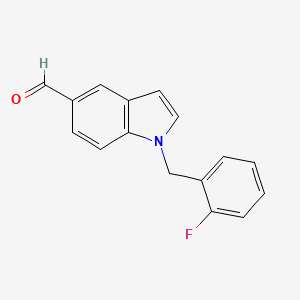
![2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2847578.png)
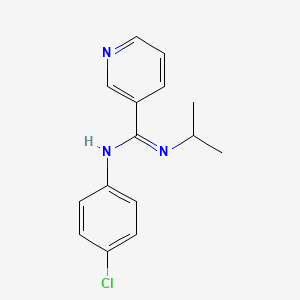
![methyl 4,5-dimethyl-2-[3-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2847581.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2847586.png)
![5-(pyridin-3-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2847587.png)
![1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2847589.png)
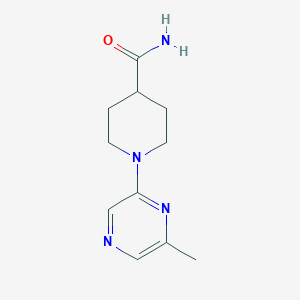
![8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2847593.png)
